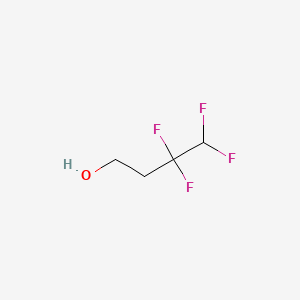
3,3,4,4-tetrafluorobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-tetrafluorobutan-1-ol: is an organic compound with the molecular formula C4H6F4O . It is a clear, colorless liquid that is soluble in many organic solvents and slightly soluble in water. This compound is known for its unique chemical properties due to the presence of four fluorine atoms, which impart significant reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,3,4,4-tetrafluorobutan-1-ol involves the reaction of 3,3,4,4-Tetrafluoro-1-butene with water in the presence of a catalyst . This reaction typically occurs under mild conditions and yields the desired alcohol with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the fluorination of 1-butanol using fluorine gas or hydrogen fluoride . This process requires careful control of temperature and pressure to ensure the selective addition of fluorine atoms .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,3,4,4-tetrafluorobutan-1-ol can undergo oxidation reactions to form or .
Reduction: Reduction of this compound can yield .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents like or are often used.
Substitution: Reagents such as hydrogen halides or amines are employed under controlled conditions.
Major Products:
Oxidation: 3,3,4,4-Tetrafluorobutanal, 3,3,4,4-Tetrafluorobutyric acid
Reduction: 3,3,4,4-Tetrafluorobutylamine
Substitution: Various substituted fluorobutanes
Aplicaciones Científicas De Investigación
Chemistry: 3,3,4,4-tetrafluorobutan-1-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated alcohols on enzyme activity and protein folding . It serves as a model compound to understand the interactions between fluorinated molecules and biological systems .
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of fluorinated polymers and surfactants . Its unique properties make it suitable for use in high-performance coatings and lubricants .
Mecanismo De Acción
The mechanism by which 3,3,4,4-tetrafluorobutan-1-ol exerts its effects involves its ability to interact with various molecular targets . The presence of fluorine atoms enhances its electronegativity , allowing it to form strong hydrogen bonds with biological molecules. This interaction can affect enzyme activity , protein folding , and membrane permeability .
Comparación Con Compuestos Similares
- 3,3,4,4-Tetrafluoro-1-butene
- 3,3,4,4-Tetrafluorobutanal
- 3,3,4,4-Tetrafluorobutyric acid
- 3,3,4,4-Tetrafluorobutylamine
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness: 3,3,4,4-tetrafluorobutan-1-ol is unique due to its hydroxyl group , which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
5926-87-4 |
|---|---|
Fórmula molecular |
C4H6F4O |
Peso molecular |
146.08 g/mol |
Nombre IUPAC |
3,3,4,4-tetrafluorobutan-1-ol |
InChI |
InChI=1S/C4H6F4O/c5-3(6)4(7,8)1-2-9/h3,9H,1-2H2 |
Clave InChI |
ISIBHDNEXXBQIY-UHFFFAOYSA-N |
SMILES |
C(CO)C(C(F)F)(F)F |
SMILES canónico |
C(CO)C(C(F)F)(F)F |
| 5926-87-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


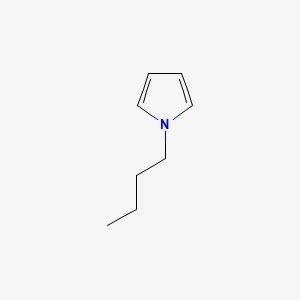
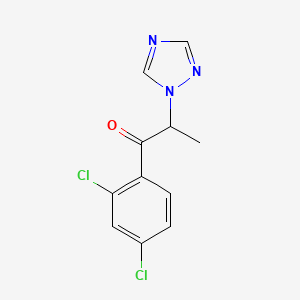

![2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]acetamide](/img/structure/B1657957.png)

![N'-[(4-tert-butylcyclohexylidene)amino]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B1657962.png)

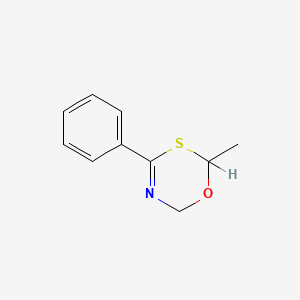
![2-({3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-N-phenylhydrazine-1-carbothioamide](/img/structure/B1657967.png)

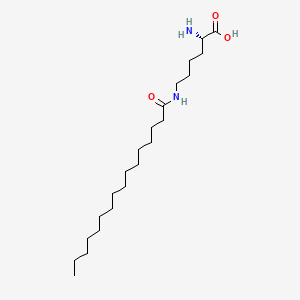
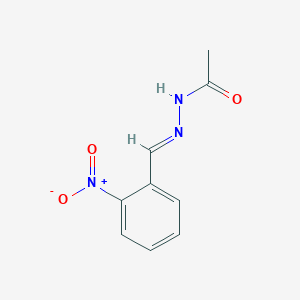
![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)pyridine](/img/structure/B1657973.png)
![4-[2-Benzoylamino-3-(4-methoxy-phenyl)-acryloyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B1657974.png)
